1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene is a highly halogenated organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. The structure of this compound includes a dihydroindene core, which is a bicyclic hydrocarbon, substituted with five chlorine and five fluorine atoms.
Preparation Methods
The synthesis of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene typically involves multiple steps, including halogenation reactions. The synthetic routes often start with the preparation of the indene core, followed by selective chlorination and fluorination. Industrial production methods may involve the use of catalysts and specific reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the halogenation process.
Chemical Reactions Analysis
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s unique structure makes it a candidate for drug development and other therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds include other halogenated indenes and biphenyls, such as:
Properties
CAS No. |
88953-05-3 |
---|---|
Molecular Formula |
C9Cl5F5 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1,1,3,3,5-pentachloro-2,2,4,6,7-pentafluoroindene |
InChI |
InChI=1S/C9Cl5F5/c10-3-4(15)1-2(5(16)6(3)17)8(13,14)9(18,19)7(1,11)12 |
InChI Key |
ICOMTBRXWKCOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.